Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is a colorless liquid that is soluble in alcohols and ethers, and slightly soluble in water . This compound is often used as an intermediate in chemical synthesis, particularly in the production of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate can be synthesized through various chemical reactions. One common method involves the cyclopropanation of ethyl diazoacetate with a suitable olefin under the influence of a rhodium catalyst . The reaction conditions typically include low catalyst loadings and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. This method allows for better control over reaction parameters and scalability . The compound is then purified through distillation or chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.1.0]hexane: A structurally similar compound with a molecular formula of C5H8O.
Cyclopentene oxide:
Uniqueness
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific structural features and functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical transformations and serve as an intermediate in complex syntheses makes it particularly valuable in research and industry .
Properties
IUPAC Name |
ethyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+,7? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAESUVRCRNJFDR-MEKDEQNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1COC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1COC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.